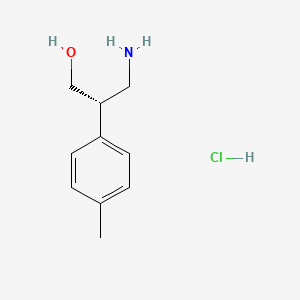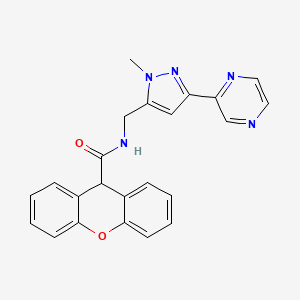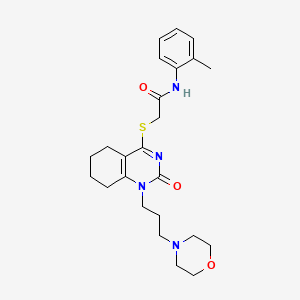
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the presence of various functional groups. It contains a thiadiazol ring attached to a piperidine ring via an ether linkage. This is further connected to a thiazole ring via a methanone group. The thiazole ring is substituted with a methyl group and a pyrrole ring .Applications De Recherche Scientifique
Synthesis and Biological Activities
The synthesis of novel compounds involving thiadiazole and piperidinyl groups, similar to the given chemical structure, is a common theme in the pursuit of new antitubercular and antifungal agents. One study demonstrated the preparation of compounds incorporating thiadiazole and piperidinyl moieties, which displayed significant antitubercular and antifungal activities (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013). These findings underscore the potential of such compounds in addressing infectious diseases.
Molecular Interaction and Antagonist Activities
Research on molecular interactions and antagonist activities provides insight into the therapeutic potential of compounds with structures similar to the target molecule. For example, studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed its potent and selective antagonism towards the CB1 cannabinoid receptor, highlighting its importance in receptor-ligand binding dynamics and the development of receptor-targeted therapies (J. Shim, W. Welsh, Etienne A. Cartier, J. Edwards, & A. Howlett, 2002).
Heterocyclic Core Replacement in Antagonists
Another application can be seen in the design and synthesis of compounds with a heterocyclic core, aimed at improving the selectivity and efficacy of histamine H3 receptor antagonists. Such compounds have been explored for their potential in crossing the blood-brain barrier and serving as effective treatments for neurological conditions (Devin M Swanson et al., 2009).
Structural and Electronic Properties
The structural and electronic properties of heterocyclic compounds, akin to the mentioned chemical structure, are of great interest in materials science. For instance, the synthesis and characterization of novel heterocycles, including their Hirshfeld surface analysis, offer insights into their potential as bioactive molecules or materials with specific electronic properties (S. Benaka Prasad et al., 2018).
Orientations Futures
The future directions for research on this compound could involve further investigation into its potential biological activities, based on the activities reported for similar compounds. This could include testing its anticancer, antimicrobial, and antioxidant potential, as well as exploring its interactions with various biological targets .
Mécanisme D'action
Target of Action
Compounds containing imidazole and thiazole rings, like our compound, are known to exhibit a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. The presence of the imidazole and thiazole rings, as well as the piperidine ring, could contribute to these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of the piperidine ring could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, it could potentially alleviate the symptoms of the disease .
Action Environment
Environmental factors, such as pH and temperature, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with its target .
Propriétés
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S2/c1-11-13(25-15(18-11)21-6-2-3-7-21)14(22)20-8-4-12(5-9-20)23-16-19-17-10-24-16/h2-3,6-7,10,12H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHZIYASAIXNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,12S,13R,14S,23S)-13,14-Dimethyl-2,6,8,20,22-pentaoxahexacyclo[10.10.1.01,19.03,11.05,9.016,23]tricosa-3,5(9),10,18-tetraen-17-one](/img/structure/B2612815.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2612819.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride](/img/structure/B2612829.png)


![3,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2612833.png)

